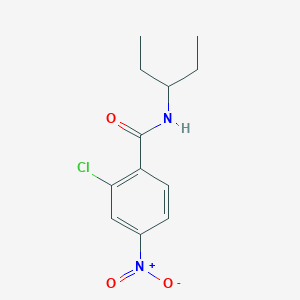
N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine, also known as 2C-H, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in the 1970s and has since gained popularity among the research community due to its unique properties. In
Mécanisme D'action
The mechanism of action of N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine is not fully understood, but it is thought to involve the activation of serotonin receptors in the brain. Specifically, N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. It is believed that the activation of this receptor by N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine leads to changes in the activity of certain brain regions, resulting in altered perception, mood, and thought.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine are complex and not fully understood. Research has suggested that it may have both stimulant and psychedelic effects, with users reporting altered perception, mood, and thought. It has also been shown to increase levels of BDNF, a protein that is important for the growth and survival of neurons. Additionally, N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine has been shown to have an impact on the cardiovascular system, with some studies suggesting that it may increase heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of studying N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine in the lab is its unique pharmacological profile. Its high affinity for the serotonin 2A receptor makes it a valuable tool for studying the role of this receptor in the brain. Additionally, its potential therapeutic uses make it an interesting target for drug development. However, there are also limitations to studying N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine in the lab. Its psychoactive effects make it difficult to conduct experiments in a controlled environment, and its legal status in many countries may limit its availability for research purposes.
Orientations Futures
There are many potential future directions for research on N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine. One area of interest is its potential as an antidepressant, as research has suggested that it may increase levels of BDNF. Additionally, further studies are needed to fully understand its mechanism of action and its impact on the cardiovascular system. Finally, there is potential for the development of new drugs based on the structure of N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine, as its unique pharmacological profile may lead to the discovery of new therapeutic targets.
In conclusion, N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine, or N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine, is a synthetic psychedelic drug that has gained popularity among the research community due to its unique properties. Its high affinity for the serotonin 2A receptor makes it a valuable tool for studying the role of this receptor in the brain, and its potential therapeutic uses make it an interesting target for drug development. However, its psychoactive effects and legal status in many countries may limit its availability for research purposes. Despite these limitations, there are many potential future directions for research on N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine, including its potential as an antidepressant and the development of new drugs based on its structure.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine involves the reaction of 3,5-dimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride to yield 3,5-dimethoxyphenyl-2-nitropropene. The nitropropene is then reacted with ammonium acetate and palladium on carbon to form N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine. The final product is purified through recrystallization and characterized through spectroscopic techniques.
Applications De Recherche Scientifique
N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine has been studied extensively for its psychoactive effects and potential therapeutic uses. It has been shown to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. Research has also suggested that N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine may have potential as an antidepressant, as it has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)-N-[(3,5-dimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-20-15-5-13(6-16(9-15)21-2)11-19-12-14-7-17(22-3)10-18(8-14)23-4/h5-10,19H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBDTHLHMBLGAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCC2=CC(=CC(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5704335.png)

![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B5704362.png)

![2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5704370.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5704385.png)

![1-[(2,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5704406.png)
![2-chloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B5704407.png)
![4-chloro-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5704411.png)
